molecular formula C22H17F3N2O3S B11219383 2-(3-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

2-(3-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11219383
M. Wt: 446.4 g/mol
InChI Key: DQJCLHRMZZAWKO-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves cyclization of appropriate precursors under specific conditions.

      Reaction Conditions: The reaction typically involves the use of strong acids or bases, high temperatures, and specific solvents.

      Industrial Production: While I don’t have specific industrial production methods, research laboratories often synthesize this compound on a smaller scale for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology and Medicine: It may have potential as a drug candidate due to its unique structure and potential biological activity.

      Industry: Its applications in materials science include designing functional materials with specific properties.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzothiadiazinones with different substituents (e.g., halogens, alkyl groups) are structurally related.

      Uniqueness: The combination of a trifluoromethyl group and a methyl group in this compound sets it apart from others.

    Remember that this compound’s detailed properties and applications may vary based on ongoing research.

    Properties

    Molecular Formula

    C22H17F3N2O3S

    Molecular Weight

    446.4 g/mol

    IUPAC Name

    2-(3-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one

    InChI

    InChI=1S/C22H17F3N2O3S/c1-15-6-4-9-18(12-15)27-21(28)26(19-10-2-3-11-20(19)31(27,29)30)14-16-7-5-8-17(13-16)22(23,24)25/h2-13H,14H2,1H3

    InChI Key

    DQJCLHRMZZAWKO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F

    Origin of Product

    United States

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